N'-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanehydrazide
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Overview
Description
N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PROPANOHYDRAZIDE is a complex organic compound that features a unique combination of benzodioxin, cyclopentathieno, and pyrimidin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxin and cyclopentathieno pyrimidin. The key steps may involve:
- Formation of the benzodioxin moiety through cyclization reactions.
- Synthesis of the cyclopentathieno pyrimidin core via condensation reactions.
- Coupling of the two moieties under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Researchers may study its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives, cyclopentathieno pyrimidin analogs, and related hydrazides. Examples include:
- Benzodioxin-ethylidene derivatives
- Cyclopentathieno pyrimidin analogs
- Propanohydrazide derivatives
Uniqueness
What sets N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PROPANOHYDRAZIDE apart is its unique combination of structural motifs, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)propanamide |
InChI |
InChI=1S/C22H22N4O4S/c1-12(14-6-7-16-17(10-14)30-9-8-29-16)24-25-20(27)13(2)26-11-23-21-19(22(26)28)15-4-3-5-18(15)31-21/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,25,27)/b24-12- |
InChI Key |
CHYHSTNFKMCWEI-MSXFZWOLSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C(/C)\C1=CC2=C(C=C1)OCCO2)N3C=NC4=C(C3=O)C5=C(S4)CCC5 |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC2=C(C=C1)OCCO2)N3C=NC4=C(C3=O)C5=C(S4)CCC5 |
Origin of Product |
United States |
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